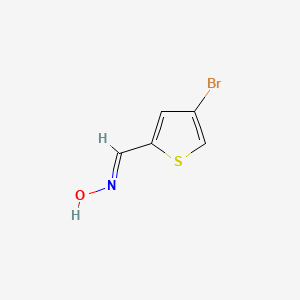

4-Bromo-2-thiophenecarbaldehyde oxime

Overview

Description

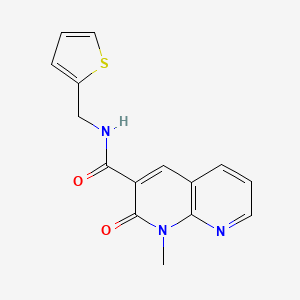

4-Bromo-2-thiophenecarbaldehyde oxime is a chemical compound with the linear formula C5H4BrNOS . It has a molecular weight of 207.07 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C5H5BrNOS/c6-4-1-5(2-7-8)9-3-4/h1,3,9H,2H2 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

This compound is stored at a temperature of 28 C .Scientific Research Applications

Photophysical and Material Properties

4-Bromo-2-thiophenecarbaldehyde oxime and related compounds have been extensively studied for their photophysical properties, which are crucial for applications in material sciences. For instance, the synthesis of thiophene-based π-conjugated polymers containing oxadiazole or thiadiazole moieties showcased their application in organic photovoltaics, indicating their potential in solar cell technology. These polymers displayed high open-circuit voltage values and field-effect transistor mobilities, marking them as promising materials for electronic devices (Higashihara et al., 2012). Additionally, the synthesis of novel fluorescent aryl-substituted thiophene derivatives from 4-bromothiophene-2-carbaldehyde revealed their significance in the development of organic light-emitting diode materials (Zhaozhe Xu & Mingxin Yu, 2011).

Bioconjugation and Synthetic Chemistry

This compound's derivatives have been instrumental in the field of bioconjugation and synthetic chemistry. The formation of oximes and hydrazones, involving such compounds, plays a critical role across diverse scientific fields including polymer chemistry, biomaterials, and chemical biology. Innovations in this area have revolutionized the reaction's mechanism, leading to faster and more versatile reactions for conjugations of biomolecules and biomaterials (Kölmel & Kool, 2017).

Corrosion Inhibition

The derivatives of this compound, such as thiophene-2-carbaldehyde oxime, have been identified as effective corrosion inhibitors. They exhibit high inhibition efficiency, forming a barrier layer over surfaces like aluminum alloys, which are crucial in industrial applications. The effectiveness of these inhibitors is confirmed through various techniques like electrochemical impedance spectroscopy and surface characterization analyses (Arrousse et al., 2022).

Synthesis of Pharmaceuticals and Biomolecules

The structural properties and reactivity of this compound derivatives have been leveraged in the synthesis of complex pharmaceuticals and biomolecules. The oximation of thiophene carbaldehyde, followed by reduction processes, facilitates the preparation of aminomethylthiophene, an important intermediate in pharmaceutical synthesis (Zhao-hua, 2011). Moreover, applications in oxime chemistry have been detailed for efficient bioconjugation of proteins and polysaccharides, significantly advancing the field of vaccine development (Lees, Sen & López-Acosta, 2006).

Safety and Hazards

The compound has been classified as an eye irritant (Eye Irrit. 2), skin irritant (Skin Irrit. 2), and skin sensitizer (Skin Sens. 1) . The safety information pictograms indicate a GHS07 signal word warning . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P302 + P352 (IF ON SKIN: Wash with plenty of soap and water), and P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Properties

IUPAC Name |

(NE)-N-[(4-bromothiophen-2-yl)methylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrNOS/c6-4-1-5(2-7-8)9-3-4/h1-3,8H/b7-2+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKYPVSRCCJULBD-FARCUNLSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1Br)C=NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(SC=C1Br)/C=N/O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701328175 | |

| Record name | (NE)-N-[(4-bromothiophen-2-yl)methylidene]hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701328175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

16.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26727167 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

31767-01-8 | |

| Record name | (NE)-N-[(4-bromothiophen-2-yl)methylidene]hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701328175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[[5-[[(3,5-dimethoxybenzoyl)amino]methyl]-4-(2,5-dimethylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2664088.png)

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2664090.png)

![3-(2-(3-((6-(dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2664094.png)

![2-[2-[2-[[3-(Trifluoromethyl)phenoxy]methyl]-1,3-thiazol-4-yl]ethyl]isoindole-1,3-dione](/img/structure/B2664096.png)

![N-(3-(dimethylamino)propyl)-4-fluoro-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2664100.png)

![6-(methylthio)-N-(m-tolyl)benzo[d]thiazol-2-amine](/img/structure/B2664101.png)